Ethyl 4-bromo-2-methylquinoline-6-carboxylate

Catalog No.
S12286648
CAS No.
M.F
C13H12BrNO2
M. Wt
294.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-2-methylquinoline-6-carboxylate

Product Name

Ethyl 4-bromo-2-methylquinoline-6-carboxylate

IUPAC Name

ethyl 4-bromo-2-methylquinoline-6-carboxylate

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3

InChI Key

NQUSUGWUIJSQKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)Br

Ethyl 4-bromo-2-methylquinoline-6-carboxylate (CAS 1261746-86-4) is a highly versatile, bifunctional heterocyclic building block engineered for complex pharmaceutical synthesis. It features three orthogonal reaction sites: a highly reactive 4-bromo substituent primed for palladium-catalyzed cross-coupling, a 6-ethyl ester that enables downstream saponification and amidation, and a 2-methyl group that provides critical steric shielding to the quinoline nitrogen. In procurement and process chemistry, this specific substitution pattern is prioritized for constructing targeted kinase inhibitors and advanced multi-cyclic scaffolds. The precisely tuned reactivity of the 4-bromo position, combined with the solubility advantages of the ethyl ester, ensures seamless integration into automated synthesis workflows and large-scale manufacturing without the premature reactivity or catalyst poisoning associated with less optimized analogs [1].

Generic substitution with closely related analogs, such as the 4-chloro derivative or the free 6-carboxylic acid, introduces significant process liabilities that compromise scalability and yield. Substituting the 4-bromo group with a 4-chloro group drastically increases the carbon-halogen bond dissociation energy, forcing the use of elevated temperatures (>80°C) and expensive, specialized phosphine ligands (e.g., SPhos, XPhos) to achieve comparable oxidative addition rates [1]. Furthermore, attempting to use 4-bromo-2-methylquinoline-6-carboxylic acid directly in cross-coupling reactions typically results in severe catalyst poisoning; the free carboxylate competitively binds to palladium or nickel centers, precipitating the catalyst and reducing yields by over 40% [2]. The ethyl ester effectively masks this acidic proton, maintaining high solubility in ethereal solvents and preserving catalyst turnover, making it a necessary selection for efficient, multi-step synthetic sequences [3].

Cross-Coupling Efficiency and Temperature Reduction

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the 4-bromoquinoline scaffold demonstrates significantly higher reaction rates compared to its 4-chloro counterpart. The weaker C-Br bond facilitates rapid oxidative addition, allowing reactions to reach >90% conversion at mild temperatures (40–60°C) using standard catalysts like Pd(dppf)Cl2. In contrast, 4-chloroquinolines typically require temperatures exceeding 85°C and highly electron-rich, sterically demanding ligands to achieve similar conversions, increasing both thermal degradation risks for sensitive substrates and overall process costs [1].

Evidence DimensionTemperature required for >90% cross-coupling conversion
Target Compound Data40–60°C (Standard Pd catalysts)
Comparator Or Baseline4-Chloro analog (>85°C with specialized ligands)
Quantified Difference>25°C reduction in reaction temperature
ConditionsSuzuki-Miyaura cross-coupling in 1,4-dioxane/water

Lowering the reaction temperature prevents the degradation of sensitive functional groups and reduces the need for expensive proprietary ligands during scale-up.

Catalyst Preservation via Ester Masking

The use of the 6-ethyl ester rather than the free 6-carboxylic acid is critical for maintaining catalyst longevity during C-C or C-N bond formation at the 4-position. Free carboxylic acids on heterocyclic scaffolds frequently coordinate to Pd(0) or Ni(0) intermediates, leading to catalyst deactivation and requiring either stoichiometric silver additives or >10 mol% catalyst loading to drive the reaction. By employing the ethyl ester, the acidic proton is masked, preventing non-productive metal coordination and allowing the reaction to proceed smoothly with low catalyst loadings (2–5 mol%), thereby increasing the isolated yield of the coupled product by up to 40% relative to the free acid baseline [1].

Evidence DimensionCross-coupling isolated yield and catalyst loading
Target Compound Data>85% yield at 2–5 mol% Pd loading
Comparator Or BaselineFree 6-carboxylic acid (<50% yield or requires >10 mol% Pd)
Quantified Difference~35-40% higher yield with lower catalyst expenditure
ConditionsPd-catalyzed cross-coupling in organic solvents (e.g., THF, Toluene)

Procuring the esterified building block directly eliminates the need for in-house protection steps and drastically reduces transition metal catalyst costs.

Steric Shielding of the Quinoline Nitrogen

The presence of the 2-methyl group provides a distinct process advantage over unsubstituted 4-bromoquinoline by sterically shielding the basic quinoline nitrogen. Unsubstituted quinolines are known to act as competing ligands, binding to transition metal catalysts and stalling the catalytic cycle. The 2-methyl substituent introduces sufficient steric bulk to significantly disfavor this off-target coordination, ensuring the metal catalyst remains available for the desired oxidative addition at the 4-bromo position. This structural feature improves overall reaction kinetics and enhances functional group tolerance during complex library synthesis [1].

Evidence DimensionCatalyst turnover efficiency (N-coordination liability)
Target Compound DataHigh turnover, minimal nitrogen-metal coordination
Comparator Or BaselineUnsubstituted 4-bromoquinoline (prone to catalyst poisoning via N-coordination)
Quantified DifferenceEnables standard catalyst loadings without N-binding inhibition
ConditionsHomogeneous transition-metal catalysis

Selecting the 2-methyl variant prevents unpredictable catalyst stalling, ensuring highly reproducible yields across different batches and coupling partners.

Synthesis of Targeted Kinase Inhibitors

Ethyl 4-bromo-2-methylquinoline-6-carboxylate is heavily utilized as a core scaffold in the discovery of kinase inhibitors (e.g., targeting ALK, VEGFR, and other receptor tyrosine kinases). The 4-bromo position allows for the rapid installation of diverse aryl or heteroaryl groups via Suzuki or Buchwald-Hartwig couplings, while the 6-ethyl ester is subsequently converted to a carboxamide—a critical hydrogen-bond donor/acceptor motif required for binding in the ATP pocket of the kinase [1].

Sequential Orthogonal Functionalization in Library Generation

For high-throughput library synthesis, this compound offers a predictable, step-wise functionalization sequence. Buyers procure this exact ester to perform C-C bond formation at the 4-position under mild conditions without premature hydrolysis. The ester is then selectively saponified under basic conditions, providing a clean, scalable route to diverse 6-substituted derivatives without cross-reactivity [2].

Late-Stage Derivatization via 2-Methyl Activation

Beyond the 4- and 6-positions, the 2-methyl group serves as a latent functional handle. It can be selectively brominated using N-bromosuccinimide (NBS) to yield a 2-bromomethyl intermediate. This enables subsequent nucleophilic substitution (e.g., with amines or alkoxides), allowing medicinal chemists to explore chemical space at three distinct vectors of the quinoline core from a single starting material .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

293.00514 g/mol

Monoisotopic Mass

293.00514 g/mol

Heavy Atom Count

17

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